molecular formula C11H19NO2 B2402488 Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester CAS No. 213315-70-9

Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester

Cat. No.: B2402488
CAS No.: 213315-70-9
M. Wt: 197.278
InChI Key: XEDKAILLTLQJMB-VIFPVBQESA-N
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Description

This compound is a carbamate ester characterized by a tert-butyl (1,1-dimethylethyl) group and a chiral (1R)-1-(1-methylethyl)-2-propynyl substituent. The tert-butyl group enhances steric protection of the carbamate functionality, improving stability during synthetic processes . The propynyl moiety (C≡C-CH(CH3)2) introduces rigidity and reactivity, making it valuable as an intermediate in pharmaceutical synthesis, particularly for antiviral agents like HIV protease inhibitors . Its (1R) stereochemistry is critical for enantioselective synthesis and biological activity .

Properties

IUPAC Name

tert-butyl N-[(3R)-4-methylpent-1-yn-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDKAILLTLQJMB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213315-70-9
Record name tert-butyl N-[(3R)-4-methylpent-1-yn-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate isocyanate with an alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. For example, the reaction between tert-butyl alcohol and an isocyanate derivative of the propynyl group can yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

Carbamic acid esters are widely used as reagents in organic synthesis. This compound serves as a precursor for various derivatives, facilitating the development of more complex molecules.

  • Synthesis of Derivatives : The compound can be utilized to synthesize other carbamate derivatives through nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound, particularly in its interaction with biomolecules.

  • Biological Activity : Studies have shown that carbamic acid derivatives can influence enzyme activity and cellular processes. The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .

Medicine

The compound is being explored for its therapeutic properties and potential applications in drug development.

  • Drug Development : Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. This makes it a candidate for developing new pharmaceuticals aimed at various diseases.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials.

  • Specialty Chemicals Production : Its unique properties make it suitable for formulating products in agriculture, such as pesticides and herbicides, where it may act as an active ingredient due to its biological activity .

Case Study 1: Enzyme Inhibition

A study investigated the effects of carbamic acid derivatives on specific metabolic enzymes. The results demonstrated that certain derivatives could effectively inhibit enzyme activity, suggesting potential applications in modulating metabolic pathways involved in drug metabolism.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments assessed the cytotoxic effects of carbamic acid derivatives on cancer cell lines. The findings indicated that some derivatives exhibited significant cytotoxicity, highlighting their potential role in cancer therapy .

Mechanism of Action

The mechanism of action of carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

N-[(1R)-1-(Phenylmethyl)-2-Propenyl]Carbamic Acid 1,1-Dimethylethyl Ester
  • Structure : Replaces the propynyl group with a propenyl (C=C) chain and a benzyl substituent.
  • Application: Intermediate for N-protected α-amino epoxides in HIV protease inhibitors (e.g., Amprenavir) .
  • Key Difference : The propenyl group enables epoxidation reactions, whereas the propynyl group in the target compound may participate in click chemistry or alkyne-specific couplings .
Carbamic Acid, [(1S,2R)-2-Hydroxy-3-[(2-Methylpropyl)Amino]-1-(Phenylmethyl)Propyl]-, 1,1-Dimethylethyl Ester
  • Structure: Features a hydroxy-amino side chain and a phenylmethyl group.
  • Application : Component of Amprenavir, highlighting the role of stereochemistry ((1S,2R)) in drug efficacy .
  • Key Difference: The hydroxy and amino groups enhance hydrogen-bonding interactions with protease targets, unlike the hydrophobic propynyl group in the target compound .
Carbamic Acid, [(1R)-1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Ethyl]-, 1,1-Dimethylethyl Ester
  • Structure : Contains a boronate ester group for Suzuki-Miyaura cross-coupling.
  • Application : Used in synthesizing biaryl structures in drug discovery .
  • Key Difference : The boronate group enables C-C bond formation, whereas the propynyl group may serve as a handle for azide-alkyne cycloaddition .

Physical and Chemical Properties

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Application
Target Compound ~241.3 g/mol Propynyl, tert-butyl Low (hydrophobic) Pharmaceutical intermediate
N-[(1R)-1-(Phenylmethyl)-2-Propenyl] Derivative ~289.4 g/mol Propenyl, benzyl Moderate HIV protease inhibitor synthesis
Boronate-Containing Analogue 347.3 g/mol Boronate, tert-butyl Low Cross-coupling reactions
  • Stability : The tert-butyl group in all compounds improves carbamate stability. The propynyl group may increase reactivity compared to propenyl or aryl groups .
  • Stereochemical Impact : (1R) configuration in the target compound vs. (1S,2R) in Amprenavir intermediates affects binding affinity and metabolic pathways .

Biological Activity

Carbamic acid esters are a diverse class of compounds with significant biological activities. The compound Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester , also known as propargyl carbamate , has been studied for its potential pharmacological effects, particularly in the context of analgesia and its mechanisms of action. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 76114-73-3

Recent studies have indicated that propargyl carbamate may exert its analgesic effects through various mechanisms:

  • 5-HT(2A) Antagonism : Research demonstrated that certain derivatives of carbamic acids, including propargyl carbamate, exhibit analgesic activity potentially mediated by antagonism at the serotonin receptor 5-HT(2A) .
  • Inhibition of Enzymatic Activity : Some studies suggest that carbamic acid esters can influence enzyme activities related to pain pathways, although specific details for propargyl carbamate are still under investigation.

Analgesic Activity

Propargyl carbamate has been evaluated for its analgesic properties in both in vitro and in vivo models. A notable study compared its efficacy to morphine, establishing it as a potent analgesic with favorable pharmacokinetic profiles . The following table summarizes key findings from various studies:

Study ReferenceModel UsedKey Findings
In vitro & In vivoDemonstrated analgesic activity via 5-HT(2A) antagonism; favorable safety margin compared to morphine.
Animal modelsShowed significant pain relief in models of acute pain; potential for development as a lead analgesic candidate.

Toxicological Profile

The toxicological assessment of propargyl carbamate indicates a relatively low toxicity profile when administered at therapeutic doses. However, some studies have reported mild skin sensitization effects in animal models .

Case Study 1: Analgesic Efficacy in Rats

In a controlled study involving rats, propargyl carbamate was administered at varying doses to evaluate its analgesic efficacy against induced pain. Results indicated that higher doses significantly reduced pain perception compared to the control group, suggesting a dose-dependent response .

Case Study 2: Safety and Toxicity Assessment

A comprehensive safety assessment conducted on propargyl carbamate revealed that repeated oral administration did not result in significant systemic toxicity or adverse reactions at doses up to 1000 mg/kg . Notably, dermal application showed minimal absorption and irritation.

Q & A

Q. Advanced

  • Solvent Selection: Polar aprotic solvents (e.g., THF) improve solubility and reduce side reactions in carbamate synthesis .
  • Temperature Control: Low temperatures (−15°C to 0°C) suppress racemization during reductions, as demonstrated in nitroalcohol syntheses .
  • Catalyst Screening: Enzymatic systems (e.g., toluene dioxygenase) offer superior stereocontrol compared to chemical catalysts, but require pH and cofactor optimization .
  • Analytical Validation: Use chiral HPLC or NMR (e.g., 1^1H NMR δ 1.23–1.50 for tert-butyl group analysis) to monitor purity .

What analytical techniques are recommended for confirming structural and stereochemical integrity?

Q. Advanced

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR resolve stereocenters (e.g., tert-butyl signals at δ 1.2–1.5 ppm) and confirm regiochemistry .
  • Mass Spectrometry (ESI-MS): Fragmentation patterns (e.g., m/z 474 → 401) validate molecular ions and degradation pathways .
  • Chiral Chromatography: Compare retention times with enantiopure standards to quantify ee .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

How do enzymatic and chemical synthesis routes compare in scalability and stereocontrol?

Q. Advanced

  • Enzymatic Routes:
    • Advantages: High stereoselectivity (>99% ee), mild conditions (aqueous, 25–37°C) .
    • Limitations: Substrate specificity; scaling requires bioreactor optimization.
  • Chemical Routes:
    • Advantages: Broad solvent compatibility and scalability (e.g., borohydride reductions) .
    • Limitations: Harsher conditions may degrade sensitive functional groups.
      Hybrid Approach: Combine enzymatic hydroxylation with chemical protection/deprotection steps for multistep syntheses .

What strategies mitigate hazardous decomposition products during thermal or oxidative degradation?

Q. Advanced

  • Thermal Stability Testing: Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for tert-butyl esters) .
  • Byproduct Trapping: Use scrubbers (e.g., activated carbon) to absorb NOx_x or CO released during combustion .
  • Reaction Quenching: Add aqueous bases (e.g., NaOH) to neutralize acidic degradation products (e.g., HBr) .

How does the tert-butyl ester group influence the compound’s reactivity and stability?

Q. Basic

  • Steric Protection: The bulky tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in protic solvents .
  • Deprotection: Requires strong acids (e.g., TFA) or hydrogenolysis, enabling selective deprotection in multistep syntheses .
  • Thermal Resilience: Tert-butyl esters resist hydrolysis under neutral conditions but decompose at high temperatures (>150°C) .

What computational methods aid in predicting the compound’s reactivity or binding interactions?

Q. Advanced

  • DFT Calculations: Model transition states for stereoselective reductions (e.g., NaBH4_4 pathways) .
  • Molecular Docking: Predict interactions with enzymatic active sites (e.g., Rhodococcus dioxygenases) using crystal structure data .
  • QSAR Models: Correlate substituent effects (e.g., propargyl vs. allyl groups) with reaction rates or toxicity .

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